molecular formula C18H16ClN3O4S2 B406527 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide CAS No. 95314-98-0

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide

Cat. No.: B406527
CAS No.: 95314-98-0
M. Wt: 437.9g/mol
InChI Key: FGDWGOVNMCIHGG-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is a specialized chemical scaffold designed for advanced research and development, particularly in the fields of medicinal chemistry and functional materials. Its core structure is based on a chlorinated benzene ring with two sulfonamide groups, a motif recognized for its utility in pharmaceutical development . The incorporation of N1,N3-diphenyl substitutions introduces significant steric and electronic modulation, making this derivative a valuable intermediate for constructing more complex molecules with targeted properties. Researchers can leverage this compound as a key building block in the synthesis of potential therapeutic agents, where the sulfonamide functionality is often explored for its biological activity . Beyond pharmaceuticals, its robust and tunable structure offers promising applications in material science, such as in the development of novel polymers or as a precursor for ligands in catalytic systems. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDWGOVNMCIHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide typically involves the condensation of appropriately labeled aldehydes with 4-amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions may use reagents like sodium iodide or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide has demonstrated significant biological activity, particularly as an inhibitor of various pathogens. Its structure allows it to interact effectively with biological targets.

  • Antimicrobial Activity : This compound has shown efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Its mechanism involves inhibiting bacterial enzymes critical for survival and proliferation .
  • Antitumor Activity : Recent studies have explored the potential of this compound as a part of molecular hybrids designed for anticancer treatments. These hybrids combine sulfonamide structures with other pharmacophores to enhance cytotoxicity against cancer cell lines, including those from colon and breast cancers .

Electrochemical Applications

In the field of electrochemistry, this compound is utilized to modify electrode materials for enhanced analytical performance.

  • Electrode Modification : The compound is used to modify pencil graphite electrodes for the simultaneous electrochemical quantification of catechol and hydroquinone. This modification significantly improves the detection limits and sensitivity of the electrodes, achieving detection limits of 3.15 μM for catechol and 0.6 μM for hydroquinone.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against Helicobacter pylori. The compound was tested in vitro against various strains, showing a dose-dependent inhibition of bacterial growth. The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains.

Case Study 2: Electrochemical Sensor Development

In another research project, scientists developed an electrochemical sensor using modified pencil graphite electrodes with this compound. The sensor was tested for its ability to detect catechol and hydroquinone in environmental samples. Results indicated that the modified electrodes provided high sensitivity and selectivity, making them suitable for real-time environmental monitoring applications.

Comparison Table of Related Compounds

Compound NameStructure HighlightsUnique Features
This compoundContains two diphenyl groupsEffective against Helicobacter pylori
HydrochlorothiazideSulfonamide derivative with thiazide structureUsed primarily as a diuretic
4-Amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamideContains trichloroethenyl substituentEnhanced antimicrobial activity

Mechanism of Action

The mechanism of action of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets within pathogens. For instance, it inhibits the activity of certain enzymes in Helicobacter pylori, disrupting essential metabolic pathways and leading to the pathogen’s death . The exact molecular targets and pathways may vary depending on the specific application and organism.

Comparison with Similar Compounds

Structural and Functional Analogues in Carbonic Anhydrase Inhibition

The benzene disulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase (CA) inhibition. Key comparisons include:

Table 1: Inhibition Constants (KI) Against TvaCA2
Compound Name Substituents KI (nM) Selectivity (TvaCA2 vs. TvaCA1)
4-Amino-6-chlorobenzene-1,3-disulfonamide NH2 (positions 1,3), Cl (6) 382.2 Strong inhibition vs. weak
4-Amino-6-trifluoromethyl analog NH2 (1,3), CF3 (6) Not reported Moderate inhibition vs. weak
1,3-Disulfamoyl benzene (compound 3) NH2 (1,3) Inefficient Ineffective against TvaCA1
Dichlorophenamide Cl (positions 5,6) ~2-fold lower activity High structural similarity (Tanimoto >0.7)

Key Findings :

  • The chloro and amino groups at positions 6 and 4, respectively, enhance CA inhibition compared to non-substituted analogs like compound 3 .
  • Dichlorophenamide, a clinically used CA inhibitor, shares structural similarity (Tanimoto coefficient >0.7) but exhibits a twofold lower activity .
  • Trifluoromethyl substitution (compound 11) shows moderate activity, suggesting that electron-withdrawing groups at position 6 modulate binding affinity .

N1,N3-Diaryl Substituted Benzene Disulfonamides

N1,N3-diaryl derivatives exhibit varied physicochemical properties depending on aryl substituents. Data from synthesized analogs include:

Table 2: Physical Properties of N1,N3-Diaryl Benzene-1,3-Disulfonamides
Compound Name Substituents Melting Point (°C) Key Spectral Data (1H NMR)
N1,N3-Bis(4-bromophenyl) derivative Br (para) 332 δ 7.6–7.8 (d, aromatic H)
N1,N3-Bis(2,3-dimethylphenyl) derivative CH3 (ortho, meta) 305 δ 2.2 (s, CH3), 7.1–7.3 (m, aryl H)
N1,N3-Di-o-tolyl derivative CH3 (ortho) 290 δ 2.4 (s, CH3), 7.4–7.6 (m, aryl H)
Hypothetical N1,N3-Diphenyl derivative H (no substituents) ~300 (estimated) δ 7.3–7.5 (m, aryl H)

Key Findings :

  • Electron-withdrawing groups (e.g., Br, I) increase melting points due to enhanced intermolecular interactions .
  • Methyl groups lower melting points, likely due to steric hindrance reducing crystal packing efficiency .
  • NMR data for aryl protons (δ 7.1–7.8 ppm) correlate with substituent electronic effects .

Biological Activity

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide, also known by its CAS number 95314-98-0, is a sulfonamide compound with significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound.

  • Molecular Formula : C18H16ClN3O4S2
  • Molecular Weight : 437.92 g/mol
  • Structure : The compound features a diphenyl structure which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways in microbial and mammalian cells. It acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes important for various physiological processes including pH regulation and fluid secretion.

Enzyme Inhibition

Research indicates that this compound selectively inhibits specific isoforms of carbonic anhydrase, particularly those associated with Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. The inhibition of these enzymes can disrupt the bacterial metabolism and growth, making it a potential therapeutic agent against infections caused by this pathogen .

Biological Activity Overview

The compound has shown various biological activities, including:

  • Antimicrobial Activity : Effective against Helicobacter pylori.
  • Diuretic Effects : Similar to other sulfonamides, it may exhibit diuretic properties by influencing renal function.
  • Antitumor Potential : Preliminary studies suggest potential activity against certain cancer cell lines, although further research is required.

Study 1: Inhibition of Helicobacter pylori

A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited the growth of H. pylori in vitro. The minimum inhibitory concentration (MIC) was determined to be approximately 10 µg/mL, indicating potent antimicrobial activity .

Study 2: Carbonic Anhydrase Inhibition

In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory effects on various human carbonic anhydrase isoforms. It was found to have a Ki (inhibition constant) value in the low nanomolar range for CA IX, suggesting significant selectivity and potency .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntimicrobialInhibits H. pylori
Carbonic Anhydrase InhibitionSelective inhibition of CA IX
Diuretic EffectsPotential influence on renal functionGeneral knowledge
Antitumor PotentialPreliminary activity against cancer cell linesOngoing research

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide, and how are reaction conditions optimized?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution using 1,3-benzenedisulfonyl chloride as the core scaffold. Phenethylamine and substituted amines (e.g., p-chlorophenethylamine) are reacted under controlled stoichiometric ratios in anhydrous solvents (e.g., dichloromethane). Reaction optimization involves adjusting temperature (room temperature to reflux), base selection (triethylamine or pyridine), and reaction time (24–48 hours) to maximize yield and minimize side products. Purification is achieved via preparative HPLC with gradient elution (20% to 100% buffer B over 2 hours) .

Q. How is chromatographic purity validated for this compound, and what acceptance criteria are used?

  • Methodological Answer: Reverse-phase HPLC with a mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is employed. The Test solution (1 mg/mL of reference standard) and Sample solution are injected (20 µL each), and peak areas are compared. The impurity limit for 4-amino-6-chloro-1,3-benzenedisulfonamide (a common byproduct) must not exceed 1.0% relative to the main peak. System suitability tests ensure resolution ≥2.0 between critical pairs .

Q. What spectroscopic and analytical techniques are used for structural confirmation?

  • Methodological Answer:

  • NMR: 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups).
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion [M+H]+^+ (e.g., m/z 463.98 for C18_{18}H15_{15}ClN3_3O4_4S2_2).
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are quantified to ±0.3% of theoretical values.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or aryl group variation) impact the compound’s biological or catalytic activity?

  • Experimental Design: Systematic SAR studies involve synthesizing analogs with substituents like fluorine (electron-withdrawing) or methyl (electron-donating) groups. Activity is assessed via enzyme inhibition assays (e.g., carbonic anhydrase) or catalytic efficiency in spiro-heterocycle synthesis (e.g., using TBBDA or PCBS catalysts). For example, replacing chlorine with trifluoromethyl groups enhances electrophilicity, improving catalytic yields in cyclopropane formation .

Q. What strategies resolve contradictions in purity data between HPLC and elemental analysis?

  • Data Analysis Protocol:

HPLC Reanalysis: Verify column integrity (C18 vs. phenyl-hexyl phases) and mobile phase pH (acidic vs. neutral).

Ion Chromatography: Detect inorganic impurities (e.g., chloride or sulfate counterions) that may skew elemental results.

Thermogravimetric Analysis (TGA): Quantify residual solvents or hydrated water contributing to mass discrepancies.

  • Example: A 0.5% HPLC impurity could correlate with a 0.3% excess in sulfur content due to sulfonic acid derivatives .

Q. How is the compound utilized as a catalyst or intermediate in multicomponent reactions?

  • Mechanistic Insight: The disulfonamide moiety acts as a dual hydrogen-bond donor in asymmetric catalysis. For example, in spirocyclopropylbarbiturate synthesis, it facilitates cyclopropane ring closure via transition-state stabilization (Scheme 31 in ). Reaction kinetics are monitored via in situ FTIR to optimize catalyst loading (5–10 mol%) and solvent polarity (aqueous ethanol vs. THF) .

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